molecular formula C18H17F2NO4 B2639511 (2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 307952-89-2

(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2639511
CAS No.: 307952-89-2
M. Wt: 349.334
InChI Key: VTZAANBIXFFSOA-QPJJXVBHSA-N
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Description

(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a high-purity enamide compound intended for research use only. This molecule is of significant interest in synthetic organic and medicinal chemistry as a stable precursor for the construction of functionalized heterocycles. Enamides of this class have been demonstrated to undergo efficient copper-catalyzed oxidative cyclization to form 2,5-disubstituted oxazoles, a privileged scaffold found in numerous biologically active molecules . The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore, while the 2,4-difluorophenyl group can influence the compound's electronic properties and metabolic stability, making this enamide a valuable intermediate for drug discovery projects . Researchers can utilize this compound to access complex oxazole derivatives, which have shown relevance in the development of therapeutics targeting conditions such as cancer and bacterial infections . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-14-6-5-12(19)10-13(14)20/h4-10H,1-3H3,(H,21,22)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZAANBIXFFSOA-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through a condensation reaction between 2,4-difluoroaniline and 3,4,5-trimethoxybenzaldehyde.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: The final step involves the amidation of the amine with acryloyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The enamide’s double bond can undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Epoxidationm-CPBA, CH₂Cl₂, 0°C → rtEpoxide derivative~60%a,
SulfoxidationH₂O₂, AcOH, 50°CSulfoxide (if S-containing analogs)N/A

Notes :

  • Epoxidation proceeds via electrophilic attack on the electron-deficient double bond, favored by the amide’s conjugation .

  • No sulfur is present in this compound, but sulfoxidation data from analogs (e.g., tetrahydrothiophene derivatives) suggests potential for peroxide-mediated oxidations.

Reduction Reactions

The α,β-unsaturated system is susceptible to catalytic hydrogenation:

Substrate PositionReagents/ConditionsProductYieldSource
Double bondH₂ (1 atm), Pd/C, MeOH, rtSaturated amide>90%,
Amide groupLiAlH₄, THF, refluxSecondary amine45–60%

Mechanistic Insight :

  • Hydrogenation selectively reduces the double bond due to the amide’s electron-withdrawing nature.

  • LiAlH₄ reduces the amide to an amine but may require harsh conditions.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductYieldSource
Acidic6M HCl, reflux, 12hCarboxylic acid + 2,4-difluoroaniline70%
BasicNaOH (aq), EtOH, 80°C, 8hCarboxylate salt + amine85%,

Structural Influence :

  • Electron-withdrawing fluorine atoms on the aryl group increase amide reactivity toward hydrolysis.

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxyphenyl group directs electrophilic attacks:

ReactionReagents/ConditionsPositionProductYieldSource
NitrationHNO₃, H₂SO₄, 0°CPara to OMeNitro-substituted derivative55%
BrominationBr₂, FeBr₃, CH₂Cl₂Ortho/paraDibrominated analog40%

Limitations :

  • Steric hindrance from three methoxy groups may limit substitution to less hindered positions .

Cyclization Reactions

Copper-catalyzed cyclization forms heterocycles:

SubstrateReagents/ConditionsProductYieldSource
Enamide + OxidantCuBr₂, TBAB, K₂S₂O₈, CH₃CN, rtOxazole derivative75%

Key Data :

  • Oxidative cyclization proceeds via vinylic C–H functionalization .

  • Yields depend on ligand choice (e.g., ethyl nicotinate improves efficiency) .

Photoredox-Induced Reactions

Visible-light catalysis enables radical additions:

Reaction TypeReagents/ConditionsProductYieldSource
TrifluoromethylationRu(bpy)₃²⁺, Togni’s reagent, Blue LEDCF₃-adduct + trapped nucleophile60–80%
AlkylationIr(ppy)₂(dtbbpy)PF₆, Et₃N, CH₂Cl₂β-Alkylated α-carbamido ether65%

Mechanism :

  • Radical intermediates form via single-electron transfer (SET), followed by nucleophilic trapping .

Michael Addition

The enamide acts as a Michael acceptor:

NucleophileReagents/ConditionsProductYieldSource
ThiophenolEt₃N, CH₂Cl₂, rtβ-Phenylthio adduct88%
DimethylamineMe₂NH, THF, 50°Cβ-Amino adduct75%

Stereochemistry :

  • Anti-addition dominates due to the E-configuration of the double bond.

Biological Activity-Linked Reactions

In medicinal contexts, the compound may interact with enzymes:

TargetInteraction TypeBiological EffectSource
BTK KinaseCovalent binding via acrylamideInhibition of signaling pathways
Inflammatory MediatorsH-bonding with methoxy groupsCOX-2 suppression

Scientific Research Applications

Biological Activities

Research indicates that (2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exhibits various biological activities:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of cinnamamides, including this compound, showed significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus. These findings highlight the potential for development as antimicrobial agents in treating infections .
  • Histone Deacetylase Inhibition :
    • The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Inhibition of HDACs has implications for cancer therapy as it can lead to reactivation of tumor suppressor genes and apoptosis in cancer cells .
  • Anti-inflammatory Properties :
    • Research has suggested that cinnamamides can exhibit anti-inflammatory effects by modulating inflammatory pathways. This property could be useful in developing treatments for chronic inflammatory conditions .

Synthetic Methodologies

The synthesis of this compound typically involves:

  • The reaction of appropriate aryl amines with α,β-unsaturated carbonyl compounds.
  • Utilization of various coupling reactions to achieve the desired molecular structure.
  • Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Cinnamamide Derivatives :
    • A comprehensive study on a series of cinnamamide derivatives revealed that modifications in the aromatic rings significantly influenced their biological activities. The introduction of fluorine atoms enhanced antimicrobial potency compared to non-fluorinated analogs .
  • In Vivo Studies :
    • Animal studies have shown that certain cinnamamide derivatives exhibit promising results in reducing tumor growth in xenograft models. This suggests potential for further clinical development in oncology .

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Anti-Cholinesterase Activity

Compounds bearing the 3,4,5-trimethoxycinnamate (TMCA) scaffold exhibit significant anti-acetylcholinesterase (AChE) and anti-butyrylcholinesterase (BChE) activity, making them candidates for neurodegenerative disease treatment. Key analogs include:

Compound AChE IC50 (µM) BChE IC50 (µM) Selectivity Index (BChE/AChE) Reference
2-Chlorophenyl TMCA prop-2-enoate 46.18 32.46 1.42
2-Fluorophenyl TMCA prop-2-enoate N/A N/A 1.71 (highest SI)
Target compound (2,4-difluorophenyl) Not reported Not reported Inferred

Key Observations :

  • The 2-chlorophenyl analog demonstrates balanced inhibition of both AChE and BChE, whereas the 2-fluorophenyl variant shows higher selectivity for BChE .
  • The 2,4-difluorophenyl group in the target compound may further modulate selectivity due to increased electron-withdrawing effects and steric factors compared to mono-substituted analogs .

Antimicrobial and Anti-Inflammatory Activity

Cinnamamide derivatives with halogenated aromatic rings exhibit potent antimicrobial properties. For example:

  • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) : Demonstrates bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin .

Structural Influence :

  • Halogenation : Fluorine and chlorine substituents enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Substitution Pattern : Meta- and para-substituted derivatives show higher antimicrobial activity, while ortho-substitution favors anti-inflammatory effects . The target compound’s 2,4-difluorophenyl group (two ortho fluorines) may prioritize anti-inflammatory over antimicrobial activity.

Physicochemical and Electronic Properties

Electron-withdrawing substituents significantly impact reactivity and bioactivity:

  • (2E)-3-Phenyl-N-(3,4,5-trifluorophenyl)prop-2-enamide (27) : Exhibits strong electron-withdrawing properties (σ = 1.64) due to trifluorination, enhancing stability and target binding .
  • Target Compound : The 2,4-difluorophenyl group provides moderate electron withdrawal (σ < 1.64), balancing reactivity and metabolic stability.

HOMO-LUMO Gaps :
Chalcone derivatives with extended conjugation (e.g., 3,4,5-trimethoxyphenyl groups) show reduced HOMO-LUMO gaps, facilitating charge transfer interactions critical for enzyme inhibition .

Cytotoxicity Profile

  • Low Cytotoxicity : Most TMCA derivatives, including 2-chlorophenyl and 2-fluorophenyl analogs, show negligible cytotoxicity in cell viability assays .
  • Exceptions : Brominated or polychlorinated analogs (e.g., compound 11 in ) exhibit cytotoxicity, highlighting the importance of substituent choice. The target compound’s difluorophenyl group likely minimizes toxicity risks.

Structural Analog Tables

Table 1: Anti-Cholinesterase Analogs

Compound Substituents AChE IC50 (µM) BChE IC50 (µM) Reference
2-Chlorophenyl TMCA prop-2-enoate 2-Cl 46.18 32.46
2-Fluorophenyl TMCA prop-2-enoate 2-F N/A N/A
Target Compound 2,4-diF Pending Pending

Table 2: Antimicrobial Analogs

Compound Substituents Activity (vs. S. aureus) Reference
(2E)-N-[3-Fluoro-4-(CF3)phenyl]enamide 3-F, 4-CF3 Superior to ampicillin
Target Compound 2,4-diF, 3,4,5-OMe Inferred moderate

Biological Activity

(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H18F2NO3\text{C}_{19}\text{H}_{18}\text{F}_{2}\text{N}\text{O}_{3}

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and the modulation of apoptotic markers such as Bcl-2 and Bax .

Antioxidant Activity

The compound has also shown promising antioxidant properties. It scavenges free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and ABTS assays, revealing a notable reduction in free radical concentrations .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory effects of this compound. It significantly reduced edema in animal models of inflammation when administered at therapeutic doses. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Cytokine Modulation : The compound downregulates inflammatory cytokines, contributing to its anti-inflammatory effects.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of prop-2-enamide compounds. The results indicated that this compound exhibited superior cytotoxicity against MCF-7 breast cancer cells compared to other derivatives .

Study 2: Antioxidant Capacity

A comparative study in the European Journal of Pharmacology assessed several compounds for their antioxidant properties. The findings showed that this compound had a higher antioxidant capacity than standard antioxidants like ascorbic acid and trolox .

Data Tables

Biological Activity Method Used Results
AnticancerMTT AssayIC50 = 10 µM against MCF-7 cells
AntioxidantDPPH Assay75% radical scavenging at 50 µM
Anti-inflammatoryEdema Model60% reduction in paw edema at 20 mg/kg

Q & A

Q. Advanced Analysis

  • Hirshfeld surface analysis : Quantifies contributions of H-bonding (e.g., 12–15% of total interactions) and π-π stacking (C–H···Cg interactions, where Cg is the aromatic centroid) .
  • Polymorphism screening : Differential Scanning Calorimetry (DSC) and powder XRD identify polymorphic forms, critical for bioavailability in drug development .

What computational methods are used to predict electronic properties and reactivity?

Q. Basic Computational Approaches

  • Density Functional Theory (DFT) : Calculates molecular geometry, HOMO-LUMO gaps (e.g., 3.8–4.2 eV for analogs), and electrostatic potential (MEP) surfaces to predict nucleophilic/electrophilic sites .
  • Basis sets : B3LYP/6-311++G(d,p) provides reliable accuracy for enamide systems .

Q. Advanced Applications

  • Molecular docking : Evaluates binding affinity to biological targets (e.g., tubulin or P-glycoprotein) using AutoDock Vina or Schrödinger Suite. For analogs, docking scores correlate with antitumor activity (e.g., ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

How do structural modifications influence biological activity?

Q. Basic SAR Studies

  • Methoxy positioning : 3,4,5-Trimethoxy groups enhance tubulin polymerization inhibition (IC50_{50} = 1.2 µM for analogs) compared to mono-/dimethoxy derivatives .
  • Fluorine substitution : 2,4-Difluorophenyl improves metabolic stability and logPP (2.8 vs. 2.1 for non-fluorinated analogs) .

Q. Advanced Mechanistic Insights

  • Transcriptomic profiling : RNA-seq reveals upregulation of apoptosis genes (e.g., BAXBAX, CASP3CASP3) in cancer cells treated with trimethoxyphenyl enamides .
  • P-glycoprotein modulation : Aminoester heterodimers (e.g., 5-{[(tert-Butoxy)carbonyl]...prop-2-enoate) reverse multidrug resistance by blocking efflux pumps .

How should contradictory data on biological efficacy be resolved?

Q. Basic Troubleshooting

  • Assay variability : Standardize cell lines (e.g., NCI-60 panel) and incubation conditions (e.g., 48–72 hours, 5% CO2_2) to minimize discrepancies .
  • Dose-response validation : Use Hill slopes (e.g., nH>1.5n_H > 1.5) to confirm target engagement.

Q. Advanced Approaches

  • Metabolite profiling : LC-MS identifies active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to efficacy .
  • Resistance studies : CRISPR-Cas9 knockout of candidate targets (e.g., ABCB1ABCB1) validates mechanism-specific activity .

What analytical techniques are critical for purity assessment?

Q. Basic QC Protocols

  • HPLC : C18 column, gradient elution (ACN/H2_2O + 0.1% TFA), retention time ~12.3 min, purity >98% .
  • Spectroscopy : 1^1H NMR (CDCl3_3: δ 8.2 ppm, aromatic H), 13^{13}C NMR (δ 188 ppm, carbonyl C) .

Q. Advanced Characterization

  • HRMS : Exact mass m/zm/z 389.1024 [M+H]+^+ (calculated for C18_{18}H15_{15}F2_2NO4_4) .
  • Chiral HPLC : Resolves enantiomers (if applicable) using amylose-based columns .

What strategies mitigate toxicity in preclinical development?

Q. Basic Toxicology

  • Cytotoxicity screening : Selectivity indices (SI = IC50,normal_{50,\text{normal}}/IC50,cancer_{50,\text{cancer}}) >10 indicate therapeutic windows .
  • hERG assay : Patch-clamp analysis confirms lack of cardiotoxicity (IC50_{50} > 30 µM) .

Q. Advanced Mitigation

  • Prodrug design : Aminoester derivatives (e.g., 5-hydroxypentyl heterodimers) improve solubility and reduce hepatotoxicity .
  • Nanoparticle delivery : PLGA encapsulation enhances tumor targeting (e.g., 3-fold higher AUC in xenografts) .

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